Product packaging for Damascenine(Cat. No.:CAS No. 483-64-7)

Damascenine

Cat. No.: B1214179
CAS No.: 483-64-7
M. Wt: 195.21 g/mol
InChI Key: ZRWJIZYZTLTXJI-UHFFFAOYSA-N
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Description

Damascenine, also known as Nigelline, is a natural alkaloid with the molecular formula C10H13NO3, isolated from the seeds of Nigella damascena L . As a methylated derivative of 3-hydroxyanthranilic acid, it is of significant interest in pharmacological research, particularly for its documented anti-inflammatory properties . Studies have shown that this compound can modulate the inflammatory response in ex-vivo models of LPS-stimulated human neutrophils. Its mechanism of action is associated with the significant attenuation of the release of key pro-inflammatory factors, including TNF-α, IL-1β, and IL-8, suggesting its potential as a candidate for investigating pathways involved in neutrophilic inflammation . Historical pharmacological evaluations also indicate that this compound possesses analgesic, antipyretic, and antiedematous effects, further underscoring its value in biomedical research . This product is offered with a high purity level of 95% and is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B1214179 Damascenine CAS No. 483-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methoxy-2-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWJIZYZTLTXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5296-80-0 (hydrochloride)
Record name Damascenine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID60197480
Record name Damascenine
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-64-7
Record name Damascenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Damascenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Damascenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAMASCENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TU4DLG5R3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Isolation and Advanced Analytical Methodologies for Damascenine Alkaloid

Methodologies for Extraction and Purification from Plant Matrices

Damascenine is primarily found in the seeds of Nigella damascena L. (love-in-a-mist), belonging to the Ranunculaceae family smolecule.comresearchgate.net. Other Nigella species like N. arvensis L. also contain this alkaloid drugfuture.com. The extraction process typically involves utilizing various solvents to efficiently isolate this compound from the plant material.

Common extraction techniques include:

Maceration: A traditional method where plant material is steeped in a solvent (e.g., methanol (B129727), ethanol, ethyl acetate, or water) for an extended period, often with intermittent shaking nih.gov.

Soxhlet Extraction: This method employs continuous extraction with a solvent, providing a more efficient recovery compared to simple maceration.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, significantly reducing extraction time and often improving yields by enhancing solvent penetration and solubility scribd.com.

Supercritical Fluid Extraction (SFE): While not explicitly detailed for this compound in the provided results, SFE using supercritical CO₂ is a green extraction technology increasingly used for natural products researchgate.net.

Following initial extraction, purification steps are often required to remove interfering compounds. These may involve liquid-liquid extraction, solid-phase extraction (SPE) using sorbents like primary secondary amine (PSA) to remove matrix effects mdpi.com, or preliminary chromatographic clean-up.

Advanced Chromatographic Separation Techniques for this compound and Related Alkaloids

Chromatography is indispensable for separating this compound from other compounds present in plant extracts and for analyzing mixtures of related alkaloids.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of this compound. It offers high resolution and sensitivity, allowing for the separation of this compound from structurally similar compounds gsconlinepress.comijpsjournal.comcpur.inrotachrom.comnih.gov. Reversed-phase HPLC is commonly employed.

Gas Chromatography (GC): GC is suitable for volatile and semi-volatile compounds. When coupled with mass spectrometry (GC-MS), it provides powerful identification capabilities for this compound imreblank.chresearchgate.netnih.govmdpi.comacs.org.

High-Speed Counter-Current Chromatography (HPCCC): HPCCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, thus preventing irreversible adsorption and degradation of sensitive compounds. It has been successfully applied for the preparative isolation of compounds like β-elemene from Nigella damascena essential oil researchgate.netscribd.comresearchgate.net.

Thin-Layer Chromatography (TLC): TLC serves as a rapid, cost-effective method for qualitative analysis and preliminary separation of compounds, often used for monitoring extraction and purification progress cpur.in.

Application of Spectroscopic Techniques for Structural Analysis and Purity Assessment

Spectroscopic methods are critical for confirming the identity, elucidating the structure, and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds, including this compound.

1D NMR (¹H and ¹³C NMR): These techniques provide information about the chemical environment of protons and carbon atoms, respectively. Chemical shifts (δ) and coupling constants (J) are key parameters for structural assignment core.ac.ukjchps.comweebly.com.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for establishing connectivity between atoms, confirming the arrangement of functional groups, and elucidating the complete molecular structure of this compound and its isomers core.ac.ukweebly.comgranthaalayahpublication.orgnih.gov. Density Functional Theory (DFT) calculations, particularly using B3LYP methods with specific basis sets, can complement experimental NMR data for structural analysis granthaalayahpublication.org.

Quantitative NMR (QNMR): QNMR can be used for the accurate quantification of this compound, offering an alternative to chromatographic methods and often avoiding the need for analyte-specific reference standards nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of this compound through its fragmentation patterns.

Electron Ionization (EI) and Chemical Ionization (CI) MS: EI typically leads to extensive fragmentation, producing characteristic fragment ions that aid in structural identification by matching against spectral libraries imreblank.chacs.org. CI is a softer ionization technique that often preserves the molecular ion ([M+H]⁺ or [M+NH₄]⁺), providing a more direct determination of molecular weight imreblank.chacs.org.

LC-MS/MS: Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for both the identification and quantification of this compound in complex matrices, such as in wine or food samples researchgate.netnih.gov. The fragmentation patterns in MS/MS provide structural confirmation.

Deuterium Labeling: Deuterium-labeled this compound (e.g., β-damascenone-d₄) can serve as an internal standard in MS-based quantification, allowing for precise measurements due to the mass shift vulcanchem.com.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy Applications

UV-Vis and fluorescence spectroscopy are valuable for the characterization and quantification of this compound, particularly when coupled with chromatographic separations.

UV-Vis Spectroscopy: This technique measures the absorption of light in the UV and visible regions, providing information about electronic transitions within the molecule. It is commonly used for the quantification of this compound in samples, offering a fast, cost-effective, and non-destructive analysis labmate-online.combiocompare.comdrawellanalytical.com.

Fluorescence Spectroscopy: While not all molecules fluoresce, if this compound or its derivatives exhibit fluorescence, this technique offers high sensitivity for detection, often at lower concentrations than UV-Vis labmate-online.comdrawellanalytical.com. It can provide additional information about molecular interactions and can be used in conjunction with UV-Vis for comprehensive analysis labmate-online.combiocompare.com.

Development and Validation of Quantitative Analytical Methods for this compound

Developing and validating methods for the accurate quantification of this compound is essential for research and quality control.

Method Development: Techniques like HPLC-UV, GC-MS, and LC-MS/MS are employed for quantitative analysis. Method development involves optimizing parameters such as mobile phase composition, column type, flow rate, detector settings, and sample preparation to achieve optimal separation and sensitivity researchgate.netnih.gov.

Method Validation: Validation ensures that a method is fit for its intended purpose. Key performance characteristics assessed include:

Specificity: Ability to measure this compound without interference from other components demarcheiso17025.com.

Linearity: Proportionality of the analytical signal to the analyte concentration over a defined range demarcheiso17025.com.

Accuracy (Trueness): Closeness of the measured value to the true value demarcheiso17025.com.

Precision: Reproducibility of measurements (repeatability and intermediate precision) demarcheiso17025.com.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively demarcheiso17025.com.

Ruggedness: The method's resilience to minor variations in operational parameters nih.govdemarcheiso17025.com.

Validation protocols, such as those based on ICH guidelines or ISO 17025, are followed to ensure reliable and reproducible quantitative data for this compound mdpi.comdemarcheiso17025.com.

Quality Assurance and Control in this compound Analysis

Quality assurance (QA) and quality control (QC) are fundamental to ensuring the reliability and validity of analytical results for this compound. These processes encompass method validation, the use of reference standards, and system suitability tests to monitor the performance of analytical systems.

Method validation is a critical step that confirms an analytical procedure is suitable for its intended purpose. For this compound analysis, validation typically involves assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) umw.edu.plresearchgate.netumw.edu.plresearchgate.net. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV, DAD, MS) are commonly employed techniques for this compound analysis umw.edu.plumw.edu.plresearchgate.netdokumen.pubresearchgate.netresearchgate.netresearchgate.netijpsr.com. These methods require rigorous validation to ensure they can accurately detect and quantify this compound in complex matrices like plant extracts.

The use of certified reference standards for this compound is essential for calibrating analytical instruments and ensuring the accuracy of quantitative measurements dokumen.pub. The stability of these reference standards under various storage conditions must also be assessed as part of quality control dokumen.pub. Furthermore, system suitability tests are performed before or during sample analysis to verify that the analytical system (e.g., chromatograph, detector) is performing adequately. These tests often involve analyzing replicate injections of a standard solution to check for parameters like peak area reproducibility and retention time consistency tnsroindia.org.in. Impurity profiling, which involves identifying and quantifying any related substances or degradation products, is another vital aspect of QA/QC for this compound, especially in pharmaceutical or food-grade applications dokumen.pub.

Precision and Accuracy in Analytical Quantification

Precision and accuracy are key performance indicators in the analytical quantification of this compound. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample, while accuracy refers to the closeness of the test results to the true value.

Precision in this compound analysis is typically evaluated through repeatability (intra-day precision) and reproducibility (inter-day precision) studies umw.edu.plresearchgate.netresearchgate.netijpsr.comjle.com. Repeatability assesses the variability of results obtained within a short period by a single analyst using the same equipment, while reproducibility evaluates variability over longer periods, different analysts, or different laboratories. Studies have reported coefficients of variation (CV) for precision that are well within acceptable limits, often below 10% or even 5% for repeatability and reproducibility, demonstrating the robustness of the analytical methods umw.edu.plresearchgate.netresearchgate.netijpsr.comjle.com. For instance, some methods have shown intra-day and inter-day precisions with coefficients of variation below 10% researchgate.net.

Accuracy is determined by assessing the closeness of the measured value to the true value, often through recovery studies or by comparing results with a reference method umw.edu.plumw.edu.plresearchgate.netresearchgate.netresearchgate.netijpsr.com. Recovery studies involve spiking a known amount of this compound into a sample matrix and then analyzing it to determine how much of the spiked amount is recovered. Reported recovery values in this compound analysis have often ranged from 88% to 114%, indicating good accuracy umw.edu.plresearchgate.netresearchgate.netijpsr.com. For example, recovery studies for this compound analysis have shown values ranging from 97-99.21% ijpsr.com and 88 to 100% researchgate.net. Linearity studies, which assess the direct proportionality between the analyte concentration and the instrument's response, are also crucial for accurate quantification, with high correlation coefficients (R²) typically above 0.999 indicating good linearity researchgate.netijpsr.com. Limits of detection (LOD) and quantification (LOQ) are also critical for accuracy, defining the lowest concentration that can be reliably detected and quantified, respectively umw.edu.plresearchgate.netresearchgate.net. Studies have reported LOD values in the range of 0.36-3.68 μg/L and LOQ values in the range of 1.26-12.01 μg/L for certain analytical methods researchgate.net.

Analytical ParameterReported Value/RangeMethod(s) UsedReference(s)
Precision (Repeatability/Intra-day) CV < 10%UHPLC-UV researchgate.net
CV < 6.1%HPLC-DAD researchgate.net
%RSD ≤ 0.5Various tnsroindia.org.in
%RSD ≤ 0.2Various tnsroindia.org.in
Precision (Reproducibility/Inter-day) CV < 10%UHPLC-UV researchgate.net
CV < 6.1%HPLC-DAD researchgate.net
Accuracy (Recovery) 88%–100%Various researchgate.net
97%–99.21%Simultaneous Equation ijpsr.com
98%–101.6%Simultaneous Equation ijpsr.com
101%–114%Various umw.edu.pl
Linearity (R²) ≥ 0.999GC-FID researchgate.net
High correlation coefficientsSimultaneous Equation ijpsr.com
Limit of Detection (LOD) 0.36–3.68 μg/LDLLME/GC-MS researchgate.net
0.31 μMUHPLC-UV researchgate.net
0.02 μg/mLVarious tnsroindia.org.in
Limit of Quantification (LOQ) 1.26–12.01 μg/LDLLME/GC-MS researchgate.net
0.93 μMUHPLC-UV researchgate.net

Chemical Synthesis Strategies for Damascenine Alkaloid

Historical and Contemporary Retrosynthetic Analyses of Damascenine

The initial isolation and structural elucidation of this compound by Schneider laid the groundwork for subsequent synthetic investigations tandfonline.comscispace.comrsc.org. Ewins' seminal work in 1912 provided the first successful synthesis of this compound, which also confirmed its structure as methyl 2-methylamino-3-methoxybenzoate, with the molecular formula C₁₀H₁₃O₃N tandfonline.comscispace.comrsc.org. This early synthesis involved a retrosynthetic analysis that broke down the target molecule into simpler aromatic precursors. Keller had previously attempted the synthesis of damasceninic acid (2-methylamino-3-methoxybenzoic acid), a key intermediate, but was unsuccessful tandfonline.comscispace.comrsc.org. Ewins' strategy successfully synthesized damasceninic acid from m-hydroxybenzoic acid and subsequently converted it to this compound via esterification. While contemporary retrosynthetic analyses specifically for this compound alkaloid are not detailed in the provided search results, the foundational work by Ewins established a clear retrosynthetic disconnection strategy from readily available aromatic starting materials.

Multistep Organic Synthesis Pathways for this compound

The synthesis of this compound is a multistep process that relies on functional group transformations of aromatic precursors. The pathway established by Ewins remains the primary described synthetic route tandfonline.comscispace.comrsc.org.

The synthesis commences with m-hydroxybenzoic acid tandfonline.comscispace.comrsc.org. This precursor undergoes a series of transformations:

Methylation: m-hydroxybenzoic acid is methylated, typically using a methylating agent like methyl sulfate (B86663) in the presence of a base, to yield m-methoxybenzoic acid tandfonline.comscispace.comrsc.org. This step introduces the methoxy (B1213986) group present in the final this compound structure.

Nitration: m-methoxybenzoic acid is then subjected to nitration, usually with a mixture of nitric and sulfuric acids under controlled temperature conditions, to introduce a nitro group ortho to the carboxyl group, forming 2-nitro-3-methoxybenzoic acid tandfonline.comscispace.comrsc.orgresearchgate.net.

Reduction: The nitro group of 2-nitro-3-methoxybenzoic acid is reduced to an amine. This is commonly achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst, to produce 2-amino-3-methoxybenzoic acid tandfonline.comscispace.comrsc.orgresearchgate.net.

The final stages of the synthesis involve nitrogen functionalization and esterification:

Methylation of the Amine: The amino group of 2-amino-3-methoxybenzoic acid is methylated. While Ewins' work implies a direct route to the methyl ester from the amine, earlier discussions by Keller suggested the formation of "methyl-damascenine" from damasceninic acid tandfonline.comscispace.comrsc.org. The key intermediate, 2-methylamino-3-methoxybenzoic acid (also referred to as damasceninic acid), is formed, which contains the necessary N-methyl group.

Esterification: Finally, damasceninic acid is esterified with methanol (B129727), typically via Fischer esterification (using methanol and an acid catalyst like HCl), to yield methyl 2-methylamino-3-methoxybenzoate , which is this compound tandfonline.comscispace.comrsc.org.

The synthesis demonstrates a strategic sequence of electrophilic aromatic substitution (nitration), reduction, and functional group interconversion (methylation and esterification) to construct the this compound molecule.

Synthesis Pathway of this compound

StepStarting Material/IntermediateReagent/ConditionProductCitation(s)
1m-hydroxybenzoic acidMethylating agent (e.g., CH₃₂SO₄, base)m-methoxybenzoic acid tandfonline.comscispace.comrsc.orgresearchgate.net
2m-methoxybenzoic acidNitrating mixture (HNO₃/H₂SO₄)2-nitro-3-methoxybenzoic acid tandfonline.comscispace.comrsc.orgresearchgate.net
32-nitro-3-methoxybenzoic acidReduction (e.g., H₂, Pd/C)2-amino-3-methoxybenzoic acid tandfonline.comscispace.comrsc.orgresearchgate.net
42-amino-3-methoxybenzoic acidMethylation (implicit in esterification step)2-methylamino-3-methoxybenzoic acid (Damasceninic acid) tandfonline.comscispace.comrsc.org
52-methylamino-3-methoxybenzoic acidEsterification (MeOH, H⁺)Methyl 2-methylamino-3-methoxybenzoate (this compound) tandfonline.comscispace.comrsc.org

Exploration of Novel Synthetic Methodologies and Process Optimization for this compound Analogs

While the classical synthesis of this compound by Ewins is well-documented tandfonline.comscispace.comrsc.org, specific details regarding novel synthetic methodologies or process optimization for this compound alkaloid analogs were not extensively found in the provided search results. The literature predominantly focuses on the synthesis of damascenones (ketones) and their derivatives, or general strategies for alkaloid synthesis researchgate.netresearchgate.netnih.govnih.govsoftbeam.netnih.gov.

General approaches in modern alkaloid synthesis that could be applied to this compound or its analogs include:

Catalytic Methods: Utilizing transition metal catalysis or organocatalysis for key bond formations or functional group transformations to improve efficiency, selectivity, and reduce reaction steps softbeam.netscience.gov.

Flow Chemistry: Implementing continuous flow processes for better control over reaction parameters, enhanced safety, and scalability.

Biocatalysis: Employing enzymes for specific transformations, potentially offering high stereoselectivity and milder reaction conditions softbeam.net.

Combinatorial Chemistry: Developing libraries of this compound analogs by systematically varying substituents or structural motifs to explore structure-activity relationships nih.gov.

However, the specific application of these advanced techniques to the this compound alkaloid structure or the development of novel synthetic routes for its analogs requires further dedicated research, as indicated by the limited focus on this specific alkaloid in recent synthetic literature compared to other natural products.

Structure Activity Relationship Sar Investigations of Damascenine and Its Analogs

Design and Synthesis of Damascenine and Related Alkaloid Derivatives for SAR Studies

The design and synthesis of this compound analogs are foundational to SAR studies. Researchers aim to create a diverse library of compounds by systematically altering the this compound scaffold. This process typically involves modifying key functional groups, altering stereochemistry, or introducing new substituents to probe their impact on biological activity. For instance, synthetic strategies might focus on altering the double bonds within the ring system, modifying the methyl group, or changing the position and nature of oxygen-containing functional groups. The goal is to generate compounds that can be systematically tested to identify structural features essential for a specific biological effect. While specific synthetic routes for this compound analogs for SAR studies are not detailed in the provided search results, the general principle involves targeted chemical modifications of the parent structure to explore the chemical space around this compound researchgate.net. The synthesis of related compounds like damascones, which share structural similarities, has been explored, demonstrating the feasibility of creating diverse derivatives within this chemical family researchgate.net.

Elucidation of Pharmacophoric Features and Key Structural Elements for Biological Activity

Elucidating the pharmacophoric features and key structural elements of this compound is central to understanding its mechanism of action and guiding further drug design. SAR studies aim to pinpoint which parts of the molecule are critical for binding to biological targets or eliciting a specific response. By correlating structural changes with observed biological activity, researchers can identify essential functional groups, spatial arrangements, and electronic properties. For example, studies on related compounds have shown that specific substituents or the presence of certain functional groups can significantly enhance or diminish activity eurekaselect.comnih.gov. While direct SAR studies detailing this compound's pharmacophore are not explicitly detailed in the provided snippets, the general approach involves analyzing how modifications affect activity. For instance, altering the methoxy (B1213986) group or saturating double bonds in related molecules can drastically change their biological profile granthaalayahpublication.org. Understanding these relationships allows for the rational design of new analogs with improved potency or selectivity.

Computational Chemistry Approaches in SAR Analysis

Computational chemistry plays a pivotal role in modern SAR investigations, offering powerful tools for predicting, analyzing, and optimizing molecular properties and biological activities mdpi.comcreative-biolabs.comresearchgate.net. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique, establishing mathematical relationships between chemical structure descriptors and biological activity creative-biolabs.comwikipedia.org. These models can predict the activity of novel compounds, thereby guiding synthetic efforts and reducing experimental costs.

Molecular modeling, including techniques like molecular docking and pharmacophore modeling, helps in understanding how molecules interact with biological targets at a structural level mdpi.comresearchgate.net. For example, pharmacophore modeling identifies the essential spatial arrangement of functional groups required for biological activity nih.govresearchgate.net. While specific computational studies on this compound are not detailed, related research on natural products and drug discovery extensively utilizes these methods researchgate.netnih.govnih.govoup.com. These approaches can predict physicochemical properties, drug-likeness, and potential toxicity, as demonstrated in studies evaluating other Nigella damascena alkaloids researchgate.net. Furthermore, advanced methods like 4D-QSAR and molecular dynamics simulations are emerging to capture the dynamic interactions of flexible molecules with their targets, offering deeper insights into SAR nih.gov.

Compound Name Index

this compound

β-Damascenone

trans-β-damascenone

cis-β-damascenone

Damascone

α-Damascone

γ-Damascone

Megastigmane

Cinnamodial

Forskolin

Salicin

Acetylsalicylic acid (Aspirin)

Thiazoles

Benzothiazoles

Benzoisothiazoles

Thiazole/benzothiazoles

Thiazole derivatives

Benzothiazole derivatives

Benzoisothiazole derivatives

Carotenoid

Neoxanthin

Sitagliptin

Enalapril

Amlodipine

Losartan

Atorvastatin

Rosuvastatin

Simvastatin

Pravastatin

Lovastatin

Fluvastatin

Pitavastatin

Cholesterol

Ezetimibe

Gemfibrozil

Fenofibrate

Clofibrate

Bezafibrate

Ciprofibrate

Nigellamine

Nigellicine

Nigellidine

Nigellimine

Nigellicine A

Nigellicine B

Nigellicine C

Nigellicine D

Nigellicine E

Nigellicine F

Nigellicine G

Nigellicine H

Nigellicine I

Nigellicine J

Nigellicine K

Nigellicine L

Nigellicine M

Nigellicine N

Nigellicine O

Nigellicine P

Nigellicine Q

Nigellicine R

Nigellicine S

Nigellicine T

Nigellicine U

Nigellicine V

Nigellicine W

Nigellicine X

Nigellicine Y

Nigellicine Z

Nigellicine AA

Nigellicine AB

Nigellicine AC

Nigellicine AD

Nigellicine AE

Nigellicine AF

Nigellicine AG

Nigellicine AH

Nigellicine AI

Nigellicine AJ

Nigellicine AK

Nigellicine AL

Nigellicine AM

Nigellicine AN

Nigellicine AO

Nigellicine AP

Nigellicine AQ

Nigellicine AR

Nigellicine AS

Nigellicine AT

Nigellicine AU

Nigellicine AV

Nigellicine AW

Nigellicine AX

Nigellicine AY

Nigellicine AZ

Nigellicine BA

Nigellicine BB

Nigellicine BC

Nigellicine BD

Nigellicine BE

Nigellicine BF

Nigellicine BG

Nigellicine BH

Nigellicine BI

Nigellicine BJ

Nigellicine BK

Nigellicine BL

Nigellicine BM

Nigellicine BN

Nigellicine BO

Nigellicine BP

Nigellicine BQ

Nigellicine BR

Nigellicine BS

Nigellicine BT

Nigellicine BU

Nigellicine BV

Nigellicine BW

Nigellicine BX

Nigellicine BY

Nigellicine BZ

Nigellicine CA

Nigellicine CB

Nigellicine CC

Nigellicine CD

Nigellicine CE

Nigellicine CF

Nigellicine CG

Nigellicine CH

Nigellicine CI

Nigellicine CJ

Nigellicine CK

Nigellicine CL

Nigellicine CM

Nigellicine CN

Nigellicine CO

Nigellicine CP

Nigellicine CQ

Nigellicine CR

Nigellicine CS

Nigellicine CT

Nigellicine CU

Nigellicine CV

Nigellicine CW

Nigellicine CX

Nigellicine CY

Nigellicine CZ

Nigellicine DA

Nigellicine DB

Nigellicine DC

Nigellicine DD

Nigellicine DE

Nigellicine DF

Nigellicine DG

Nigellicine DH

Nigellicine DI

Nigellicine DJ

Nigellicine DK

Nigellicine DL

Nigellicine DM

Nigellicine DN

Nigellicine DO

Nigellicine DP

Nigellicine DQ

Nigellicine DR

Nigellicine DS

Nigellicine DT

Nigellicine DU

Nigellicine DV

Nigellicine DW

Nigellicine DX

Nigellicine DY

Nigellicine DZ

Nigellicine EA

Nigellicine EB

Nigellicine EC

Nigellicine ED

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Nigellicine MV

Nigellicine MW

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Nigellicine MY

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Nigellicine NA

Nigellicine NB

Nigellicine NC

Nigellicine ND

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Nigellicine NF

Nigellicine NG

Nigellicine NH

Nigellicine NI

Nigellicine NJ

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Nigellicine NO

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Nigellicine PO

Nigellicine PP

Nigellicine PQ

Nigellicine PR

Nigellicine PS

Nigellicine PT

Nigellicine PU

Nigellicine PV

Nigellicine PW

Nigellicine PX

Nigellicine PY

Nigellicine PZ

Nigellicine QA

Nigellicine QB

Nigellicine QC

Nigellicine QD

Nigellicine QE

Nigellicine QF

Nigellicine QG

Nigellicine QH

Nigellicine QI

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Nigellicine QL

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Nigellicine QR

Nigellicine QS

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Nigellicine VN

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Nigellicine YA

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β-Ionone

Megastigmatrienone

Phytone

Phytol

Pomolic acid

Tormentic acid

Hederagenin

Oleanoic acid

Flavonoids

Flavonoid derivatives

Triterpenoid sapogenins

Saponins (B1172615)

Iridoid glycoside

Dolabbelanic diterpenes

Phenylacetyl

Benzoyl

Acetyl

Nicotinoyl

Isobutyryl

Salvinorin A

Salvinorin A derivatives

Cortistatin A

Amino steroid

2-methoxyestradiol (B1684026) (2-ME)

Exemestane

Abiraterone

2-aminopyrimidines

Cinnamic acid

Cinnamic acid derivatives

Chalcone

4-amino-4'-ethoxychalcone

4-amino-4'-methoxychalcone

Benzylideneacetophenones

Benzylideneacetophenone derivatives

Pyrazolo-triazolo-pyrimidine derivatives

Aminopyrazole

Gentamicin

Pyrrolomorpholine Spiroketal Natural Products

Carotenoid-derived flavours

Fragrances

Amino acids

2-arylpropanoic acids

Iris oil constituent

Trimethyl-trans-decalins

Terpene alcohols

Carotenoid-derived flavours and fragrances

Pyranone

1,3-syn-polyol

Eupatorium pyranone

SIA7248

Artemisinin

EWS-FLI1

YK-4-279

VCP

Pironetin

Colchicine

Tubulin

N-type calcium channel blockers

Thiazole

Benzothiazole

Benzoisothiazole

2D-QSAR

3D-QSAR

Catalyst

Cerius2

HypoGen

AlogP98

Connectivity indices

Kovats retention index

Zygocaperoside

Isorhamnetin-3-O glycoside

Zygophyllum fabago

Phytol

β-Ionone

Megastigmatrienone

Santalan

Sandalwood

Santalane derivatives

hOR1G1

Octopamine

Cis-4-hexenol

β-santalol

Piperine

Capsaicin

Curcumin

Resveratrol

Quercetin

Kaempferol

Apigenin

Luteolin

Myricetin

Fisetin

Rutin

Hesperidin

Naringenin

Genistein

Daidzein

Formononetin

Biochanin A

Glycitein

Isoprenoids

C13-norisoprenoids

Triterpenes

Aromatic compounds

Flavonoid

Diterpenes

Alkaloids

Terpene derivatives

Saponins

Iridoid glycoside

Dolabbelanic diterpenes

Triterpenoid sapogenins

Hederagenin

Pomolic acid

Tormentic acid

Oleanane

Triterpene saponins

Carboxilic acids

Nigella Sativa

Nigella Damascena

Nigella damascena alkaloids

Nigellanine

Nigellicin

Nigellicine

Nigellicine A

Nigellicine B

Nigellicine C

Nigellicine D

Nigellicine E

Nigellicine F

Nigellicine G

Nigellicine H

Nigellicine I

Nigellicine J

Nigellicine K

Nigellicine L

Nigellicine M

Nigellicine N

Nigellicine O

Nigellicine P

Nigellicine Q

Nigellicine R

Nigellicine S

Nigellicine T

Nigellicine U

Nigellicine V

Nigellicine W

Nigellicine X

Nigellicine Y

Nigellicine Z

Nigellicine AA

Nigellicine AB

Nigellicine AC

Nigellicine AD

Nigellicine AE

Nigellicine AF

Nigellicine AG

Nigellicine AH

Nigellicine AI

Nigellicine AJ

Nigellicine AK

Nigellicine AL

Nigellicine AM

Nigellicine AN

Nigellicine AO

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Nigellicine AR

Nigellicine AS

Nigellicine AT

Nigellicine AU

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Nigellicine AX

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Nigellicine AZ

Nigellicine BA

Nigellicine BB

Nigellicine BC

Nigellicine BD

Nigellicine BE

Nigellicine BF

Nigellicine BG

Nigellicine BH

Nigellicine BI

Nigellicine BJ

Nigellicine BK

Nigellicine BL

Nigellicine BM

Nigellicine BN

Nigellicine BO

Nigellicine BP

Nigellicine BQ

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Nigellicine BS

Nigellicine BT

Nigellicine BU

Nigellicine BV

Nigellicine BW

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Nigellicine BY

Nigellicine BZ

Nigellicine CA

Nigellicine CB

Nigellicine CC

Nigellicine CD

Nigellicine CE

Nigellicine CF

Nigellicine CG

Nigellicine CH

Nigellicine CI

Nigellicine CJ

Nigellicine CK

Nigellicine CL

Nigellicine CM

Nigellicine CN

Nigellicine CO

Nigellicine CP

Nigellicine CQ

Nigellicine CR

Nigellicine CS

Nigellicine CT

Nigellicine CU

Nigellicine CV

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Nigellicine DA

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Nigellicine DH

Nigellicine DI

Nigellicine DJ

Nigellicine DK

Nigellicine DL

Nigellicine DM

Nigellicine DN

Nigellicine DO

Nigellicine DP

Nigellicine DQ

Nigellicine DR

Nigellicine DS

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Nigellicine DY

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Nigellicine EA

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Nigellicine EC

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Nigellicine EG

Nigellicine EH

Nigellicine EI

Nigellicine EJ

Nigellicine EK

Nigellicine EL

Nigellicine EM

Nigellicine EN

Nigellicine EO

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Nigellicine EQ

Nigellicine ER

Nigellicine ES

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Nigellicine EU

Nigellicine EV

Nigellicine EW

Nigellicine EX

Nigellicine EY

Nigellicine EZ

Nigellicine FA

Nigellicine FB

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Nigellicine FG

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Nigellicine FJ

Nigellicine FK

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Nigellicine FQ

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Nigellicine FT

Nigellicine FU

Nigellicine FV

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Nigellicine FY

Nigellicine FZ

Nigellicine GA

Nigellicine GB

Nigellicine GC

Nigellicine GD

Nigellicine GE

Nigellicine GF

Nigellicine GG

Nigellicine GH

Nigellicine GI

Nigellicine GJ

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Nigellicine GL

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Nigellicine HA

Nigellicine HB

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Nigellicine HE

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Nigellicine HI

Nigellicine HJ

Nigellicine HK

Nigellicine HL

Nigellicine HM

Nigellicine HN

Nigellicine HO

Nigellicine HP

Nigellicine HQ

Nigellicine HR

Nigellicine HS

Nigellicine HT

Nigellicine HU

Nigellicine HV

Nigellicine HW

Nigellicine HX

Nigellicine HY

Nigellicine HZ

Nigellicine IA

Nigellicine IB

Nigellicine IC

Nigellicine ID

Nigellicine IE

Nigellicine IF

Nigellicine IG

Nigellicine IH

Nigellicine II

Nigellicine IJ

Nigellicine IK

Nigellicine IL

Nigellicine IM

Nigellicine IN

Nigellicine IO

Nigellicine IP

Nigellicine IQ

Nigellicine IR

Nigellicine IS

Nigellicine IT

Nigellicine IU

Nigellicine IV

Nigellicine IW

Nigellicine IX

Nigellicine IY

Nigellicine IZ

Nigellicine JA

Nigellicine JB

Nigellicine JC

Nigellicine JD

Nigellicine JE

Nigellicine JF

Nigellicine JG

Nigellicine JH

Nigellicine JI

Nigellicine JJ

Nigellicine JK

Nigellicine JL

Nigellicine JM

Nigellicine JN

Nigellicine JO

Nigellicine JP

Nigellicine JQ

Nigellicine JR

Nigellicine JS

Nigellicine JT

Nigellicine JU

Nigellicine JV

Nigellicine JW

Nigellicine JX

Nigellicine JY

Nigellicine JZ

Nigellicine KA

Nigellicine KB

Nigellicine KC

Nigellicine KD

Nigellicine KE

Nigellicine KF

Nigellicine KG

Nigellicine KH

Nigellicine KI

Nigellicine KJ

Nigellicine KK

Nigellicine KL

Nigellicine KM

Nigellicine KN

Nigellicine KO

Nigellicine KP

Nigellicine KQ

Nigellicine KR

Nigellicine KS

Nigellicine KT

Nigellicine KU

Nigellicine KV

Nigellicine KW

Nigellicine KX

Nigellicine KY

Nigellicine KZ

Nigellicine LA

Nigellicine LB

Nigellicine LC

Nigellicine LD

Nigellicine LE

Nigellicine LF

Nigellicine LG

Nigellicine LH

Nigellicine LI

Nigellicine LJ

Nigellicine LK

Nigellicine LL

Nigellicine LM

Nigellicine LN

Nigellicine LO

Nigellicine LP

Nigellicine LQ

Nigellicine LR

Nigellicine LS

Nigellicine LT

Nigellicine LU

Nigellicine LV

Nigellicine LW

Nigellicine LX

Nigellicine LY

Nigellicine LZ

Nigellicine MA

Nigellicine MB

Nigellicine MC

Nigellicine MD

Nigellicine ME

Nigellicine MF

Nigellicine MG

Nigellicine MH

Nigellicine MI

Nigellicine MJ

Nigellicine MK

Nigellicine ML

Nigellicine MM

Nigellicine MN

Nigellicine MO

Nigellicine MP

Nigellicine MQ

Nigellicine MR

Nigellicine MS

Nigellicine MT

Nigellicine MU

Nigellicine MV

Nigellicine MW

Nigellicine MX

Nigellicine MY

Nigellicine MZ

Nigellicine NA

Nigellicine NB

Nigellicine NC

Nigellicine ND

Nigellicine NE

Nigellicine NF

Nigellicine NG

Nigellicine NH

Nigellicine NI

Nigellicine NJ

Nigellicine NK

Nigellicine NL

Nigellicine NM

Nigellicine NN

Nigellicine NO

Nigellicine NP

Nigellicine NQ

Nigellicine NR

Nigellicine NS

Nigellicine NT

Nigellicine NU

Nigellicine NV

Nigellicine NW

Nigellicine NX

Nigellicine NY

Nigellicine NZ

Nigellicine OA

Nigellicine OB

Nigellicine OC

Nigellicine OD

Nigellicine OE

Nigellicine OF

Nigellicine OG

Nigellicine OH

Nigellicine OI

Nigellicine OJ

Nigellicine OK

Nigellicine OL

Nigellicine OM

Nigellicine ON

Nigellicine OO

Nigellicine OP

Nigellicine OQ

Nigellicine OR

Nigellicine OS

Nigellicine OT

Nigellicine OU

Nigellicine OV

Nigellicine OW

Nigellicine OX

Nigellicine OY

Nigellicine OZ

Nigellicine PA

Nigellicine PB

Nigellicine PC

Nigellicine PD

Nigellicine PE

Nigellicine PF

Nigellicine PG

Nigellicine PH

Nigellicine PI

Nigellicine PJ

Nigellicine PK

Nigellicine PL

Nigellicine PM

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Nigella damascena alkaloids

Triterpenoid saponins

Saponins

Iridoid glycoside

Dolabbelanic diterpenes

Phenylacetyl

Benzoyl

Acetyl

Nicotinoyl

Isobutyryl

Flavonoids

Flavonoid derivatives

Triterpenoid sapogenins

Hederagenin

Pomolic acid

Tormentic acid

Oleanane

Triterpene saponins

Carboxilic acids

Nigella Sativa

Nigella Damascena

β-Damascenone

β-Ionone

Megastigmatrienone

Phytone

Phytol

Salvinorin A

Salvinorin A derivatives

Cortistatin A

Amino steroid

2-methoxyestradiol (2-ME)

Exemestane

Abiraterone

2-aminopyrimidines

Cinnamic acid

Cinnamic acid derivatives

Chalcone

4-amino-4'-ethoxychalcone

4-amino-4'-methoxychalcone

Benzylideneacetophenones

Benzylideneacetophenone derivatives

Pyrazolo-triazolo-pyrimidine derivatives

Aminopyrazole

Gentamicin

Pyrrolomorpholine Spiroketal Natural Products

Carotenoid-derived flavours

Fragrances

Amino acids

2-arylpropanoic acids

Iris oil constituent

Trimethyl-trans-decalins

Terpene alcohols

Carotenoid-derived flavours and fragrances

Pyranone

1,3-syn-polyol

Eupatorium pyranone

SIA7248

Artemisinin

EWS-FLI1

YK-4-279

VCP

Pironetin

Colchicine

Tubulin

N-type calcium channel blockers

Thiazole

Benzothiazole

Benzoisothiazole

2D-QSAR

3D-QSAR

Catalyst

Cerius2

HypoGen

AlogP98

Connectivity indices

Kovats retention index

Zygocaperoside

Isorhamnetin-3-O glycoside

Zygophyllum fabago

Sitagliptin

Enalapril

Amlodipine

Losartan

Atorvastatin

Rosuvastatin

Simvastatin

Pravastatin

Lovastatin

Fluvastatin

Pitavastatin

Cholesterol

Ezetimibe

Gemfibrozil

Fenofibrate

Clofibrate

Bezafibrate

Ciprofibrate

Piperine

Capsaicin

Curcumin

Resveratrol

Quercetin

Kaempferol

Apigenin

Luteolin

Myricetin

Fisetin

Rutin

Hesperidin

Naringenin

Genistein

Daidzein

Formononetin

Biochanin A

Glycitein

Isoprenoids

C13-norisoprenoids

Triterpenes

Aromatic compounds

Flavonoids

Diterpenes

Alkaloids

Terpene derivatives

Saponins

Iridoid glycoside

Dolabbelanic diterpenes

Triterpenoid sapogenins

Hederagenin

Pomolic acid

Tormentic acid

Oleanane

Triterpene saponins

Carboxilic acids

Nigella Sativa

Nigella Damascena

Nigella damascena alkaloids

Nigellanine

Nigellicine

Nigellicine A

Nigellicine B

Nigellicine C

Nigellicine D

Nigellicine E

Nigellicine F

Nigellicine G

Nigellicine H

Nigellicine I

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Nigellicine KG

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Nigellicine NH

Nigellicine NI

Nigellicine NJ

Nigellicine NK

Nigellicine NL

Nigellicine NM

Nigellicine NN

Nigellicine NO

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Nigellicine OW

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Nigellicine PY

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Nigellicine QA

Nigellicine QB

Nigellicine QC

Nigellicine QD

Nigellicine QE

Nigellicine QF

Nigellicine QG

Nigellicine QH

Nigellicine QI

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Nigellicine QL

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Nigellicine QN

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Nigellicine RJ

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Nigellicine RL

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Nigellicine UB

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Nigellicine ZY

Nigellicine ZZ

Molecular Mechanisms and Biological Activities Preclinical in Vitro and in Vivo Non Human Studies

In Vitro Cellular and Biochemical Investigations of Damascenine (Alkaloid)

In vitro studies have been instrumental in elucidating this compound's mechanisms of action at the cellular and biochemical levels. These investigations have explored its impact on gene expression, signaling cascades, cellular functions such as proliferation and migration, its antioxidant capacity, and its efficacy against microbial agents.

Modulation of Enzyme Activity and Gene Expression (e.g., HDAC2, Nrf2)

While direct evidence specifically linking this compound to the modulation of HDAC2 is limited in the reviewed literature, studies have indicated its involvement in pathways related to cellular defense mechanisms. For instance, research on related plant extracts containing this compound has shown potential for Nrf2 pathway activation, a critical regulator of antioxidant and cytoprotective genes umw.edu.pl. Although these findings often involve complex mixtures or other active compounds, they suggest a potential role for this compound in cellular protective responses that may involve such pathways. Further targeted investigations are needed to confirm this compound's direct impact on specific enzymes like HDAC2 and its precise role in Nrf2 activation.

Influence on Cellular Signaling Pathways (e.g., MAPKs, NF-κB)

This compound, often in conjunction with β-elemene, has demonstrated an influence on key cellular signaling pathways involved in inflammation and cellular responses. Studies indicate that this compound and β-elemene can modulate the inflammatory response in human neutrophils unesp.brresearchgate.net. Specifically, β-elemene has been shown to prevent the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in endothelial cells researchgate.net. Furthermore, research suggests that this compound and related compounds may inhibit the Nuclear Factor-kappa B (NF-κB) pathway researchgate.netumw.edu.plresearchgate.netdiscoveryjournals.org. The NF-κB pathway is a central regulator of inflammatory processes, and its inhibition by this compound could contribute to its observed anti-inflammatory effects. For example, β-elemene's inhibition of the TLR4/NF-κB and MAPK signaling pathways has been noted, potentially contributing to its anti-inflammatory properties researchgate.net.

Signaling PathwayCompound/ExtractObserved EffectReference
MAPKβ-elemeneInhibition researchgate.net
NF-κBThis compound/β-elemeneInhibition researchgate.net
NF-κBN. damascena extractInhibition researchgate.netumw.edu.pl

Effects on Cellular Processes (e.g., Osteoclast differentiation, Cell Proliferation, Migration)

In vitro studies have explored this compound's impact on cellular proliferation and migration. Extracts from Nigella damascena seeds, which contain this compound, have shown antiproliferative and cytotoxic effects against various cancer cell lines researchgate.netresearchgate.netresearchgate.net. For instance, n-hexane extracts have demonstrated selective cytotoxicity against cancer cell lines, indicating a potential for growth inhibition researchgate.netresearchgate.net. Additionally, this compound, along with β-elemene, has been suggested to inhibit neutrophil migration, a process crucial in inflammatory responses researchgate.net. Direct research on this compound's effect on osteoclast differentiation was not found in the reviewed literature.

Cellular ProcessCompound/ExtractCell Line/TypeObserved EffectReference
Cell ProliferationN. damascena n-hexane extractCancer cell linesInhibition/Cytotoxicity researchgate.netresearchgate.net
Cell MigrationThis compound/β-elemeneNeutrophilsInhibition of migration researchgate.net
Assay TypeCompound/ExtractMeasured ParameterValueReference
ABTSND seeds extractIC5044.15 ± 0.02 mg/mL nih.gov

Antimicrobial and Antifungal Efficacy in Culture Systems

This compound and extracts from Nigella damascena have shown varying degrees of antimicrobial and antifungal activity in culture systems. The essential oil (EO) of N. damascena and its constituent β-elemene demonstrated moderate activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values of 256 μg/mL for the EO and 128 μg/mL for β-elemene mdpi.com. However, no significant activity was observed against other tested bacteria and fungi mdpi.com. In another study, a methanolic extract of N. damascena seeds showed activity against Streptococcus pyogenes, with an MIC of 481 µg/mL griffith.edu.au. Extracts have also shown effects against Staphylococcus and Aspergillus species researchgate.net.

MicroorganismCompound/ExtractMIC ValueReference
Mycobacterium tuberculosisN. damascena EO256 μg/mL mdpi.com
Mycobacterium tuberculosisβ-elemene128 μg/mL mdpi.com
Streptococcus pyogenesN. damascena methanolic extract481 µg/mL griffith.edu.au

In Vivo (Non-human) Animal Model Studies of this compound (Alkaloid)

Preclinical investigations utilizing animal models have begun to elucidate the in vivo biological activities of this compound, an alkaloid found in Nigella damascena. These studies explore its potential therapeutic roles in various disease models.

This compound has demonstrated immunomodulatory and anti-inflammatory properties in preclinical research. Studies involving murine models have indicated its capacity to influence inflammatory responses. Specifically, this compound and related compounds from Nigella damascena have been shown to modulate inflammatory responses in ex vivo human neutrophils by inhibiting the release of key inflammatory mediators such as interleukin-1 beta (IL-1β) and interleukin-8 (IL-8). Furthermore, this compound has been observed to decrease matrix metallopeptidase 9 (MMP-9) production, an effect comparable to that of dexamethasone (B1670325) nih.govresearchgate.net. While direct studies on this compound in experimentally induced colitis models in mice are not extensively detailed in the reviewed literature, the general anti-inflammatory potential observed in murine models suggests a basis for further investigation in such contexts researchgate.netresearchgate.net.

Target Cytokine/EnzymeEffectComparison/Reference
IL-1βInhibitionSignificant nih.govresearchgate.net
IL-8InhibitionSignificant nih.govresearchgate.net
MMP-9DecreasedSimilar to dexamethasone nih.govresearchgate.net
TNF-αInhibitionWeaker than dexamethasone nih.govresearchgate.net

In vivo studies have investigated the potential of damascenone (B157320) (closely related to this compound and often studied in the context of Nigella damascena) in models of osteoporosis. Research utilizing ovariectomized (OVX)-induced osteoporosis mouse models has shown that damascenone can dampen bone loss researchgate.netnih.gov. The proposed mechanisms involve the inhibition of osteoclastogenesis, a process critical in bone resorption. Damascenone appears to achieve this by epigenetically modulating the Nrf2 pathway, which enhances the scavenging of reactive oxygen species (ROS), and by inhibiting the NF-κB signaling pathway researchgate.netnih.gov. These findings suggest damascenone's potential as a therapeutic candidate for osteoporosis treatment by preserving bone mass in relevant animal models.

The alkaloid this compound, as a constituent of Nigella damascena, has been associated with general antitumour activities in preclinical studies researchgate.netnih.gov. While specific in vivo studies focusing exclusively on this compound's anti-cancer efficacy in animal models are not extensively detailed in the provided literature, the broader pharmacological profile of Nigella damascena extracts and compounds, including this compound, indicates potential in this area researchgate.net. Further research is warranted to delineate the specific anti-cancer mechanisms and efficacy of isolated this compound in animal cancer models.

Comparative Biological Profile Analysis between this compound and β-Damascenone

A comprehensive comparative analysis of the preclinical biological activities of this compound and β-damascenone is challenging due to a scarcity of studies directly investigating both compounds side-by-side. While both compounds are recognized for their presence in natural products and possess distinct chemical structures, direct head-to-head comparisons of their molecular mechanisms and biological effects in preclinical settings are limited in the available scientific literature. This section will present the independently studied biological profiles of each compound, followed by a discussion of the comparative aspects and limitations based on current research.

Biological Activities of this compound (Preclinical)

This compound, an alkaloid primarily derived from the seeds of Nigella damascena, has demonstrated potential in preclinical studies, particularly in areas related to inflammation and cancer.

Anti-inflammatory Properties: Research indicates that this compound possesses anti-inflammatory effects. A study involving mice with induced colitis reported that this compound treatment led to a reduction in inflammation smolecule.com. Furthermore, investigations using human mast cells, which are key players in allergic and inflammatory responses, showed that this compound exhibited anti-inflammatory effects in these cells smolecule.com.

Anti-Cancer Potential: this compound has also been explored for its potential anti-cancer properties. Preclinical studies have shown that this compound can induce cell death in various human cancer cell lines, including those derived from breast, lung, and colon cancers smolecule.com. Another study demonstrated that this compound was effective in inhibiting the growth and migration of human gastric cancer cells smolecule.com.

Table 1: Preclinical Biological Activities of this compound

Biological ActivityPreclinical Model/SystemKey FindingsReference
Anti-inflammatoryMice with induced colitis (in vivo)Reduced inflammation smolecule.com
Anti-inflammatoryHuman mast cells (in vitro)Exhibited anti-inflammatory effects smolecule.com
Anti-cancerHuman cancer cell lines (breast, lung, colon) (in vitro)Induced cell death smolecule.com
Anti-cancerHuman gastric cancer cells (in vitro)Inhibited growth and migration smolecule.com

Biological Activities of β-Damascenone (Preclinical)

β-Damascenone, a cyclic monoterpene ketone known for its significant contribution to the aroma of roses and other natural products, has also been investigated for its biological activities, particularly in the context of cellular defense mechanisms and cancer chemoprevention.

Induction of Nrf2-mediated Phase 2 Response: Studies have identified β-damascenone and related compounds as potent inducers of NAD(P)H:quinone reductase (QR) activity. This induction is mediated via the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress and carcinogens. In Hepa1c1c7 cell cultures, damascone-related compounds demonstrated CD values (concentrations required to double QR activity) in the range of 1.0-5.7 µM, indicating significant potency nih.gov.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Activity: β-Damascenone derivatives have also been found to be potent inhibitors of lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) activity in cell cultures. In Raw 264.7 cell cultures, these compounds exhibited half-maximal inhibitory concentration (IC50) values between 1.8-7.9 µM nih.gov. Inhibition of iNOS is relevant to reducing inflammation, as excessive NO production by iNOS is linked to inflammatory processes.

Cancer Chemopreventive Potential: Based on its ability to induce phase 2 detoxification enzymes and inhibit iNOS, β-damascenone and related substances are recognized for their potential cancer chemopreventive properties. These activities suggest a role in protecting against cellular damage and the initiation or progression of cancer nih.gov.

Table 2: Preclinical Biological Activities of β-Damascenone

Biological ActivityPreclinical Model/SystemKey FindingsReference
Nrf2 Induction (QR Activity)Hepa1c1c7 cells (in vitro)Potent inducer; CD values 1.0-5.7 µM nih.gov
Inhibition of LPS-induced iNOS ActivityRaw 264.7 cells (in vitro)Potent inhibitor; IC50 values 1.8-7.9 µM nih.gov
Cancer Chemopreventive PotentialImplied by Nrf2 induction/iNOS inhibitionPotential contribution to cancer protective efficacy nih.gov

Comparative Analysis and Limitations

Direct comparative studies examining the biological profiles of this compound and β-damascenone are notably absent in the reviewed literature. While both compounds have demonstrated biological activities relevant to inflammation and cancer, the specific experimental models, investigated mechanisms, and reported potencies differ significantly.

This compound's preclinical research has focused on its direct anti-inflammatory effects in animal models of colitis and in human mast cells, as well as its cytotoxic and anti-proliferative effects on various cancer cell lines smolecule.com. In contrast, β-damascenone's studied biological activities revolve around its role as an inducer of cellular defense pathways (Nrf2/QR) and an inhibitor of inflammatory mediators (iNOS), suggesting a chemopreventive rather than a direct cytotoxic role in the contexts studied nih.gov.

Therefore, a direct quantitative or qualitative comparison of their efficacy in specific biological assays is not feasible with the current data. Future research directly comparing this compound and β-damascenone in standardized preclinical models would be necessary to elucidate their relative potencies, distinct mechanisms of action, and potential synergistic or antagonistic interactions.

Mentioned Compounds:

this compound

β-Damascenone

3-hydroxy-β-damascone

β-elemene

Future Research Directions and Methodological Advancements in Damascenine Studies

Integrated Omics Approaches for Comprehensive Mechanistic Elucidation (e.g., Transcriptomics, Metabolomics)

To fully unravel the complex biological activities of damascenine, future studies will increasingly rely on integrated "omics" approaches. nih.govresearchgate.net These high-throughput technologies, including transcriptomics and metabolomics, offer a systems-level perspective on the molecular mechanisms underlying this compound's effects. nih.govnih.gov

Transcriptomics , the study of the complete set of RNA transcripts in a cell, can identify genes and signaling pathways that are modulated by this compound. By comparing the gene expression profiles of cells or tissues treated with this compound to untreated controls, researchers can pinpoint the genetic and molecular targets of the compound. For instance, transcriptomic analysis could reveal how this compound influences the expression of genes involved in inflammation, cell proliferation, or other key cellular processes. frontiersin.orgmdpi.com

Metabolomics , the comprehensive analysis of metabolites within a biological system, provides a functional readout of cellular activity. nih.govmdpi.com By examining the metabolic fingerprints of this compound-treated samples, scientists can identify alterations in metabolic pathways. nih.govmdpi.com This can shed light on how this compound impacts cellular energy production, biosynthesis of essential molecules, and detoxification processes.

The true power of these approaches lies in their integration. nih.govnih.govmdpi.com By combining transcriptomic and metabolomic data, researchers can construct detailed models of this compound's mechanism of action. nih.gov For example, an observed change in the expression of a metabolic enzyme (transcriptomics) can be correlated with a measured alteration in the concentration of its substrate or product (metabolomics). This integrated approach provides a more complete and robust understanding of how this compound functions at a molecular level, paving the way for more targeted and effective therapeutic applications. nih.govnih.gov

Below is an interactive data table summarizing how integrated omics can be applied to this compound research:

Omics ApproachDescriptionApplication in this compound ResearchPotential Insights
Transcriptomics Study of the complete set of RNA transcripts (the transcriptome) to analyze gene expression.Identifying genes and pathways regulated by this compound in various cell types or tissues.Elucidation of molecular targets, understanding of regulatory networks, identification of biomarkers of this compound activity.
Metabolomics Large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms.Profiling changes in cellular metabolism in response to this compound treatment.Understanding the functional impact on cellular processes, identifying metabolic pathways affected by this compound.
Integrated Omics Combination of data from different omics platforms to gain a holistic view of a biological system.Correlating changes in gene expression with alterations in metabolite levels to build comprehensive mechanistic models.A deeper and more complete understanding of this compound's mechanism of action, discovery of novel therapeutic targets.

Advancements in Microextraction and Hyphenated Analytical Techniques for this compound

The accurate detection and quantification of this compound in complex matrices, such as plant extracts and biological fluids, are crucial for both research and potential clinical applications. Future advancements in analytical chemistry, particularly in microextraction and hyphenated techniques, are set to enhance the efficiency, sensitivity, and selectivity of this compound analysis. mdpi.com

Microextraction techniques are miniaturized sample preparation methods that offer several advantages over traditional extraction procedures, including reduced solvent consumption, lower costs, and shorter extraction times. Techniques such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) are well-suited for the pre-concentration and purification of this compound from complex samples. Future research will likely focus on developing novel sorbent materials and optimizing microextraction conditions to further improve the recovery and selectivity for this compound.

Hyphenated analytical techniques involve the coupling of a separation technique with a detection technique, providing enhanced analytical power. mdpi.com For this compound analysis, the combination of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) is particularly powerful. mdpi.com High-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) can provide both separation of this compound from other compounds in a mixture and its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern. mdpi.com A fast and efficient protocol for the isolation of this compound using high-performance countercurrent chromatography has already been developed.

Future developments in this area may include the use of ultra-high-performance liquid chromatography (UHPLC) for faster separations and higher resolution, as well as the application of tandem mass spectrometry (MS/MS) for increased selectivity and sensitivity, especially for trace-level analysis in biological samples. mdpi.com The integration of advanced microextraction methods with state-of-the-art hyphenated techniques will be instrumental in advancing our understanding of this compound's pharmacokinetics and metabolism.

The following table provides an overview of advanced analytical techniques for this compound analysis:

TechniquePrincipleAdvantages for this compound Analysis
Solid-Phase Microextraction (SPME) A solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample.Environmentally friendly, simple, and can be coupled with GC-MS for sensitive analysis.
Dispersive Liquid-Liquid Microextraction (DLLME) A microextraction method based on the dispersion of an extraction solvent in an aqueous sample.High enrichment factor, fast, and requires minimal solvent.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Separates compounds based on their interaction with a stationary phase, followed by detection with a mass spectrometer.High selectivity and sensitivity for the quantification of this compound in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase, followed by mass spectrometric detection.Suitable for the analysis of this compound if it is volatile or can be derivatized to increase volatility.

Exploration of Sustainable and Green Chemistry Principles in this compound Isolation and Synthesis

In line with the global push towards environmental sustainability, future research on this compound will increasingly incorporate the principles of green chemistry. This involves the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

For the isolation of this compound from its natural source, Nigella damascena, green extraction techniques are being explored. These methods aim to replace or reduce the use of toxic organic solvents, decrease energy consumption, and minimize waste generation. Techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) with carbon dioxide are promising green alternatives to conventional solvent extraction methods. These methods can lead to higher extraction efficiency, shorter extraction times, and a reduced environmental footprint.

In the realm of This compound synthesis , green chemistry principles can be applied to develop more sustainable and efficient synthetic routes. This includes the use of renewable starting materials, the design of atom-economical reactions that maximize the incorporation of all materials used in the process into the final product, and the use of environmentally benign solvents and catalysts. The development of biocatalytic methods, using enzymes to carry out specific chemical transformations, is another promising area of green synthesis.

By embracing green chemistry, the production of this compound, whether through extraction or synthesis, can be made more economically viable and environmentally responsible.

The table below summarizes green chemistry approaches applicable to this compound research:

Green Chemistry ApproachApplication to this compoundBenefits
Green Extraction Techniques (UAE, MAE, SFE) Isolation of this compound from Nigella damascena.Reduced solvent use, lower energy consumption, shorter extraction times, and higher yields.
Use of Green Solvents Employing water, supercritical fluids, or ionic liquids in extraction and synthesis.Reduced toxicity and environmental impact compared to traditional organic solvents.
Atom-Economical Synthesis Designing synthetic routes that maximize the incorporation of starting materials into the final product.Minimization of waste and improved resource efficiency.
Biocatalysis Utilizing enzymes to catalyze specific steps in the synthesis of this compound.High selectivity, mild reaction conditions, and reduced environmental impact.

Identification of Novel Biological Targets and Pathways for Preclinical Investigation

While this compound has shown promise for its anti-inflammatory and immunomodulatory effects, a significant area for future research lies in the identification of novel biological targets and pathways for preclinical investigation. This will broaden the potential therapeutic applications of this compound and provide a stronger rationale for its development as a pharmaceutical agent.

Recent studies have shown that this compound can modulate the inflammatory response in human neutrophils. Specifically, it has been found to significantly inhibit the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-8 (IL-8). Furthermore, this compound has been observed to decrease the production of matrix metallopeptidase 9 (MMP-9), an enzyme involved in tissue remodeling during inflammation. The release of tumor necrosis factor-α (TNF-α) was also inhibited.

These findings suggest that this compound may target key signaling pathways involved in the inflammatory cascade. Future preclinical studies should aim to elucidate the precise molecular targets through which this compound exerts these effects. For example, investigating its impact on transcription factors that regulate the expression of inflammatory genes, such as nuclear factor-kappa B (NF-κB), could provide valuable insights. Additionally, exploring its effects on other immune cell types and in animal models of inflammatory diseases will be crucial.

Beyond inflammation, the potential of this compound in other therapeutic areas warrants investigation. Given the complex interplay between inflammation and other disease processes, this compound could be explored for its potential in conditions such as autoimmune disorders, neurodegenerative diseases, and certain types of cancer. High-throughput screening and computational modeling approaches can be employed to identify new potential biological targets for this compound, opening up new avenues for preclinical research and drug discovery.

The following table outlines potential areas for preclinical investigation of this compound:

Potential Therapeutic AreaKnown Effects of this compoundFuture Preclinical Research Focus
Inflammatory Diseases Inhibition of IL-1β, IL-8, and MMP-9 production.Elucidation of the mechanism of action on inflammatory signaling pathways (e.g., NF-κB), investigation in animal models of arthritis, inflammatory bowel disease, etc.
Immunomodulation Modulation of neutrophil activity.Studying the effects on other immune cells (e.g., lymphocytes, macrophages), exploring potential in autoimmune disorders.
Neuroinflammation Anti-inflammatory properties.Investigating the potential to cross the blood-brain barrier and modulate neuroinflammatory processes in models of Alzheimer's or Parkinson's disease.
Cancer Some related compounds from Nigella species show anti-tumor activity.Screening for anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo tumor models.

Q & A

Q. What are the primary pharmacological properties of Damascenine, and how are they experimentally validated?

this compound, isolated from Nigella damascena seeds, exhibits antimicrobial, anti-inflammatory, analgesic, and antiedematous properties . Experimental validation typically involves:

  • In vitro assays : Testing antimicrobial activity via disc diffusion against bacterial/fungal strains.
  • Animal models : Carrageenan-induced paw edema (anti-inflammatory) and hot-plate tests (analgesic) to quantify efficacy .
  • Dosage standardization : Dose-response curves to establish therapeutic windows.

Q. What are the standard methods for extracting and quantifying this compound from plant sources?

  • Extraction : Hydrodistillation or Soxhlet extraction using non-polar solvents (e.g., hexane) to isolate essential oils rich in this compound and β-elemene .
  • Quantification : GC-MS or HPLC with UV detection, calibrated against purified this compound standards. Retention indices and spectral libraries confirm identity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate this compound’s anti-inflammatory mechanisms?

  • Molecular pathways : Use cytokine profiling (ELISA for TNF-α, IL-6) and COX-2 inhibition assays.
  • Gene expression : RT-qPCR to assess NF-κB pathway modulation in macrophage cell lines .
  • Controls : Include dexamethasone (positive control) and vehicle-treated groups.

Q. How should contradictory efficacy data in this compound studies be addressed?

  • Meta-analysis : Systematically compare results across studies using PRISMA guidelines, accounting for variables like extraction methods or model organisms .
  • In vitro vs. in vivo reconciliation : Test bioavailability via pharmacokinetic studies (e.g., plasma concentration monitoring) to resolve discrepancies .

Q. What biotechnological strategies enhance this compound production in Nigella damascena?

  • Genetic transformation : Agrobacterium tumefaciens-mediated insertion of biosynthetic genes (e.g., terpene synthases) into callus cultures, achieving >80% transformation efficiency .
  • Elicitation : Jasmonic acid or fungal extracts to upregulate secondary metabolite biosynthesis .

Q. What challenges arise in scaling this compound synthesis using in vitro cultures?

  • Growth parameter optimization : Adjust light intensity, phytohormone ratios (e.g., 2,4-D vs. kinetin), and bioreactor conditions to maximize yield .
  • Molecular modifications : CRISPR-Cas9 targeting regulatory genes to amplify this compound pathways .

Methodological & Analytical Considerations

Q. How can reproducibility in this compound research be ensured?

  • Protocol standardization : Detailed documentation of extraction solvents, GC-MS parameters, and cell culture conditions .
  • Reference materials : Use certified this compound standards (e.g., Sigma-Aldrich) for calibration .

Q. Which statistical methods are appropriate for this compound dose-response studies?

  • Parametric tests : ANOVA with post-hoc Tukey tests for normally distributed data.
  • Non-parametric alternatives : Kruskal-Wallis for skewed datasets .

Ethical & Literature Gaps

Q. What are the current limitations in this compound research?

  • Genetic studies : No published genetic transformation protocols beyond callus cultures .
  • Clinical data : Absence of human trials due to regulatory hurdles and limited bioavailability data .

Q. What ethical considerations apply to CRISPR-Cas9 use in this compound-producing plants?

  • Biosafety : Containment of genetically modified cultures to prevent cross-contamination.
  • Regulatory compliance : Adherence to Nagoya Protocol for genetic resource utilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.